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molecular formula C12H12ClNO2 B8788172 2-Chloro-N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide CAS No. 88058-27-9

2-Chloro-N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Cat. No. B8788172
M. Wt: 237.68 g/mol
InChI Key: DGARRAHYUHYWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04420480

Procedure details

To a stirred solution of sodium bicarbonate (4.0 g) in water (50 ml) layered with ethyl acetate (200 ml) was added solid 2-amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride (4.0 g, 2 mmol). After the solid had dissolved chloroacetylchloride (1.6 ml, 2 mmol) was added dropwise over 10 minutes. After stirring for 1 hr, the ethyl acetate layer was separated, washed with brine and dried over Na2SO4. Evaporation afforded 2.7 g (57%) of a dark solid; m.p. 118°-122° C. The product was purified by chromatography on silica using ethyl acetate: hexane (1:1 v/v) to elute, m.p. 121°-123° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
1.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
57%

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].C(OCC)(=O)C.Cl.[NH2:13][CH:14]1[CH2:23][CH2:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]1=[O:24].[Cl:25][CH2:26][C:27](Cl)=[O:28]>O>[Cl:25][CH2:26][C:27]([NH:13][CH:14]1[CH2:23][CH2:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]1=[O:24])=[O:28] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
Cl.NC1C(C2=CC=CC=C2CC1)=O
Step Four
Name
Quantity
1.6 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the ethyl acetate layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(=O)NC1C(C2=CC=CC=C2CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 568%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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